Limited PRMT6 Inhibitory Activity: A Standalone BindingDB Data Point
The target compound has a reported IC50 of 64 nM against PRMT6 in a single biochemical assay [2]. However, this data is not accompanied by a comparator from the same study. For context, the well-characterized allosteric probe SGC6870 exhibits a PRMT6 IC50 of 77 ± 6 nM in a related but distinct assay [1]. The absence of a direct head-to-head comparison and the differences in assay conditions preclude a definitive quantitative differentiation claim.
| Evidence Dimension | PRMT6 Biochemical Inhibition |
|---|---|
| Target Compound Data | IC50 = 64 nM |
| Comparator Or Baseline | SGC6870 (IC50 = 77 ± 6 nM in a separate study) |
| Quantified Difference | Not calculable (cross-study comparison with different assay formats) |
| Conditions | Target compound: Human full length PRMT6 (1-375) expressed in baculovirus, [3H]-SAM, biotin-H4(1-24) peptide, 3 hr incubation. SGC6870: PRMT6, 20 min preincubation, scintillation proximity assay as per Shen et al. 2021 [1]. |
Why This Matters
Without a direct, same-assay comparison, the 64 nM IC50 value does not establish superiority or inferiority to any known probe, making it impossible to prioritize this compound on a potency basis.
- [1] Shen, Y., et al. (2021). A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6. J. Med. Chem. 64, 7, 3697–3706. View Source
- [2] BindingDB. BDBM50194765 (CHEMBL3925764) Affinity Data for PRMT6. View Source
